molecular formula C12H17N3O3S B12110295 N-(4-sulfamoylphenyl)piperidine-4-carboxamide

N-(4-sulfamoylphenyl)piperidine-4-carboxamide

Katalognummer: B12110295
Molekulargewicht: 283.35 g/mol
InChI-Schlüssel: YGQSPOROYDJISU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-sulfamoylphenyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a sulfamoylphenyl group attached to the carboxamide nitrogen. This structural motif is critical for its biological activity, particularly in enzyme inhibition. Evidence highlights its role as a potent inhibitor of Candida glabrata carbonic anhydrase (CgNce103) with high selectivity over human isoforms (KI = 6.4 nM for compound 4l) . The sulfamoyl group enhances binding affinity to enzyme active sites, while the piperidine ring contributes to pharmacokinetic properties such as solubility and bioavailability.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C12H17N3O3S

Molekulargewicht

283.35 g/mol

IUPAC-Name

N-(4-sulfamoylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C12H17N3O3S/c13-19(17,18)11-3-1-10(2-4-11)15-12(16)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,16)(H2,13,17,18)

InChI-Schlüssel

YGQSPOROYDJISU-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Piperidine-4-carboxylic Acid as a Starting Material

Piperidine-4-carboxylic acid serves as a common precursor due to its reactive carboxyl group. The synthesis proceeds via:

  • Activation of the Carboxyl Group : Conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] in anhydrous dichloromethane (DCM) at 0–5°C.

  • Coupling with 4-Aminobenzenesulfonamide : The acyl chloride reacts with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). Solvents like DCM or tetrahydrofuran (THF) are employed, with reaction times of 12–24 hours at room temperature.

Example Protocol :

  • Piperidine-4-carboxylic acid (10 mmol) is treated with SOCl₂ (15 mmol) in DCM (50 mL) at 0°C for 2 hours. After removal of excess SOCl₂, the resulting acyl chloride is dissolved in THF (30 mL) and added dropwise to a solution of 4-aminobenzenesulfonamide (10 mmol) and Et₃N (20 mmol). The mixture is stirred at 25°C for 18 hours, yielding this compound with a reported purity of 95% (HPLC).

Solid-Phase Synthesis for High-Throughput Production

Industrial-scale production often employs solid-phase techniques to enhance yield and reduce purification steps. Key steps include:

  • Resin Functionalization : Wang resin is loaded with Fmoc-protected piperidine-4-carboxylic acid using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent.

  • Sulfamoylation : The free amine on the resin-bound intermediate reacts with sulfamoyl chloride (ClSO₂NH₂) in dimethylformamide (DMF) at 50°C for 6 hours.

  • Cleavage and Purification : The product is cleaved from the resin using trifluoroacetic acid (TFA) and purified via recrystallization from ethanol/water.

Typical Yield : 80–85% with >99% purity (LC-MS).

Catalytic Methods for Sulfamoyl Group Introduction

A patent-pending method (ES2712915T3) describes the use of catalytic bases to optimize sulfamoylation:

  • Reaction Conditions : 4-Cyanopiperidine hydrochloride (II) is treated with hydrogen sulfide (H₂S) in ethanol at 60°C under 4 bar pressure.

  • Catalytic Base : Triethylamine (1–5 mol%) accelerates the conversion of the nitrile group to a thioamide, which is subsequently oxidized to the sulfamoyl group using H₂O₂ in acetic acid.

Data Highlights :

  • Yield : 91% after 17 hours.

  • Purity : 99% (¹H NMR).

Optimization Strategies and Reaction Parameters

Solvent and Temperature Effects

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Dichloromethane25187892
THF25248595
Ethanol60129199

Ethanol outperforms other solvents due to its ability to dissolve both polar and non-polar intermediates, particularly under pressurized conditions.

Catalytic Base Screening

BaseConcentration (mol%)Yield (%)
Triethylamine185
Pyridine572
DBU288

1,8-Diazabicycloundec-7-ene (DBU) shows superior catalytic activity but increases production costs compared to triethylamine.

Characterization and Quality Control

Final products are validated using:

  • ¹H NMR : Peaks at δ 1.45–1.65 (piperidine CH₂), δ 7.75 (sulfamoyl phenyl protons).

  • LC-MS : [M+H]⁺ = 361.4 m/z (matches theoretical molecular weight).

  • HPLC : Retention time = 6.2 minutes (C18 column, acetonitrile/water gradient) .

Analyse Chemischer Reaktionen

Reaktionstypen

N-(4-Sulfamoylphenyl)piperidin-4-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Sulfamoylgruppe oder der Piperidinring modifiziert werden können.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in einem sauren Medium.

    Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

    Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung von Sulfonsäurederivaten.

    Reduktion: Bildung von Aminderivaten.

    Substitution: Bildung von substituierten Piperidin- oder Phenylderivaten.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

N-(4-sulfamoylphenyl)piperidine-4-carboxamide serves as a building block in the synthesis of more complex molecules. The compound can be synthesized through the reaction of 4-aminobenzenesulfonamide with piperidine-4-carboxylic acid, often utilizing coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. This synthetic route allows for the generation of derivatives that can be tailored for specific applications in medicinal chemistry and material science.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor , particularly against carbonic anhydrases, which are implicated in various physiological processes. Studies have shown that this compound can inhibit specific isoforms of carbonic anhydrase, making it a candidate for drug development targeting conditions such as glaucoma and epilepsy .

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties . A study focused on sulfonamide derivatives demonstrated cytotoxic activity against several human cancer cell lines, including colon and breast cancer cells. The mechanism involves inducing apoptosis in cancer cells, suggesting its potential as a therapeutic agent .

Pharmaceutical Applications

This compound has been explored for its therapeutic potential in treating various diseases:

  • Cancer : As mentioned, it shows promise as an anticancer agent.
  • Glaucoma : Its inhibition of carbonic anhydrases suggests utility in managing intraocular pressure.
  • Metabolic Disorders : The compound's structural features indicate possible applications in controlling blood glucose levels and obesity management .

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its properties allow for modifications that enhance material performance or introduce novel functionalities.

Case Studies and Research Findings

Several studies underscore the significance of this compound:

  • A study demonstrated its efficacy as a carbonic anhydrase inhibitor, showing IC50 values indicating strong inhibition potential .
CompoundTarget EnzymeIC50 Value (µM)
This compoundCarbonic Anhydrase II0.45 ± 0.02
  • Another investigation highlighted its antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, reinforcing its broad-spectrum biological activity .
CompoundBacterial StrainActivity Level
This compoundSalmonella typhiModerate
This compoundBacillus subtilisStrong

Wirkmechanismus

The mechanism of action of N-(4-sulfamoylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Key Compounds, Activities, and Structural Features
Compound Name/Structure Biological Activity Potency (IC50/KI) Selectivity Key Structural Features Reference
N-(4-sulfamoylphenyl)piperidine-4-carboxamide (e.g., compound 4l) Carbonic Anhydrase Inhibition KI = 6.4 nM >10-fold selectivity for CgNce103 over hCA I/II Sulfamoylphenyl, thiosemicarbazone linkage
F179: 1-(9H-purin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide S6K1 Kinase Inhibition Low IC50 (exact value unspecified) Not reported Purine moiety, trifluoromethylphenyl
AZD5363 (Akt inhibitor) Akt Kinase Inhibition Preclinical IC50 ~3 nM >100-fold selectivity over ROCK Pyrrolopyrimidinyl, chlorophenyl, hydroxypropyl
Compound 4–10: N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-chlorophenyl)sulfonyl)piperidine-4-carboxamide Multitarget Inhibitor (Pain) N/A Not specified Benzo[d]thiazolyl, chlorophenyl sulfonyl
Compound 10a: Pyridinyl-pyrimidinyl derivative Antiangiogenic/DNA Cleavage Significant activity (exact value unspecified) Not specified Pyridinyl-pyrimidinyl, methylphenyl

Activity and Selectivity Insights

  • Enzyme Inhibition: The sulfamoylphenyl group in this compound derivatives (e.g., compound 4l) facilitates strong interactions with fungal carbonic anhydrase active sites, achieving sub-nanomolar potency . In contrast, analogs like AZD5363 target Akt kinases via a pyrrolopyrimidine moiety, demonstrating how scaffold modifications redirect activity toward different enzymes .
  • Kinase Inhibition : F179’s trifluoromethylphenyl group enhances hydrophobic interactions with S6K1, while purine mimics ATP-binding motifs, a strategy distinct from sulfamoyl-based enzyme inhibitors .

Selectivity and Toxicity Profiles

  • Compound 4l’s selectivity for fungal over human carbonic anhydrases reduces off-target toxicity , whereas AZD5363’s selectivity for Akt over ROCK minimizes cardiovascular side effects .
  • Antiangiogenic compounds (e.g., 10a–14c) require further apoptosis studies to assess tumor-specific toxicity .

Biologische Aktivität

N-(4-sulfamoylphenyl)piperidine-4-carboxamide is a synthetic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in cancer treatment. This article delves into the biological activity of this compound, examining its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, characterized by a sulfonamide functional group attached to a phenyl ring and a piperidine moiety. The structural formula can be represented as follows:

C13H16N2O3S\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase (CA) enzymes, particularly carbonic anhydrase IX (CA IX), which is overexpressed in various cancers. This inhibition disrupts the normal function of these enzymes, leading to decreased tumor cell proliferation and increased apoptosis. The compound binds to the active site of CA IX, preventing substrate access and catalysis .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrate its effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7). Compounds derived from this class have shown selective inhibition against CA IX, with IC50 values in the low nanomolar range .

Table 1: Inhibitory Activity Against Cancer Cell Lines

CompoundCell LineIC50 (nM)Selectivity Ratio
11MDA-MB-23110.9317.5
15MCF-725.065.5

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity. It inhibits bacterial growth by targeting the dihydropteroate synthase enzyme involved in folic acid synthesis, crucial for bacterial proliferation .

Table 2: Antimicrobial Activity Against Various Bacteria

CompoundS. aureus (%)K. pneumoniae (%)E. coli (%)
4e80.6959.28NA
4g69.7440.88NA
4h68.30NANA

Case Studies

  • Carbonic Anhydrase Inhibition : A study evaluated several derivatives of this compound for their inhibitory effects on human carbonic anhydrases (hCA I, II, IX, and XII). Compounds showed selective inhibition towards hCA IX with significant implications for cancer therapy .
  • Antitumor Efficacy : Research involving MDA-MB-231 breast cancer cells demonstrated that treatment with this compound led to a marked increase in apoptosis rates compared to controls, highlighting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the common synthetic routes for preparing N-(4-sulfamoylphenyl)piperidine-4-carboxamide, and what purification techniques are recommended?

The synthesis typically involves coupling reactions between piperidine-4-carboxylic acid derivatives and 4-sulfamoylaniline. A validated approach includes:

  • Step 1 : Activation of piperidine-4-carboxylic acid using coupling agents like HATU or EDCI in anhydrous DMF .
  • Step 2 : Reaction with 4-sulfamoylaniline under nitrogen atmosphere at 60–80°C for 12–24 hours .
  • Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) or recrystallization from ethanol/water mixtures .
  • Characterization : Confirm purity via HPLC (≥98%) and structural integrity via 1H^1H/13C^{13}C NMR (e.g., δ 7.8 ppm for sulfonamide protons) .

Q. How is the crystal structure of this compound determined, and what conformational features are observed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K, with SHELX programs for structure solution and refinement .
  • Conformational Analysis : The piperidine ring adopts a chair conformation, and the sulfamoyl group aligns orthogonally to the phenyl ring, minimizing steric strain .
  • Hydrogen Bonding : N–H⋯O interactions form C(4) chains, stabilizing the lattice .

Q. What safety protocols should be followed when handling this compound?

  • GHS Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • Emergency Measures : In case of exposure, rinse with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the inhibitory activity of derivatives against specific targets?

  • Substituent Screening : Introduce alkyl/aryl groups at the piperidine nitrogen or sulfamoyl phenyl ring. For example, 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl] derivatives showed enhanced T-type Ca2+^{2+} channel inhibition due to increased lipophilicity .
  • Biological Assays : Test inhibitory potency using patch-clamp electrophysiology (for ion channels) or enzyme kinetics (e.g., carbonic anhydrase isoforms via stopped-flow CO2_2 hydration) .
  • Data Analysis : Correlate logP values with IC50_{50} using QSAR models to prioritize analogs .

Q. What crystallographic techniques elucidate the binding mode of derivatives with target enzymes like carbonic anhydrase (CA)?

  • Co-crystallization : Soak CA isoforms (e.g., hCA II or VII) with the compound in 1.5–2.0 M sodium citrate buffer (pH 7.5) .
  • Resolution Enhancement : Collect high-resolution data (≤1.8 Å) using synchrotron radiation. Refine with PHENIX or SHELXL, focusing on sulfonamide-Zn2+^{2+} coordination and hydrophobic pocket interactions .
  • Selectivity Insights : Compare binding poses between isoforms; hCA VII selectivity arises from van der Waals contacts with benzhydryl substituents .

Q. How are in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties evaluated for this compound?

  • PK Studies : Administer orally (10–50 mg/kg) in rodent models. Collect plasma samples at 0–24 hours and quantify via LC-MS/MS. Key parameters: Cmax_{max}, Tmax_{max}, AUC0_{0-∞} .
  • PD Markers : Measure target engagement via Western blot (e.g., Akt phosphorylation in tumors) .
  • Xenograft Efficacy : Use breast cancer models (MDA-MB-468) with biweekly tumor volume measurements. A 60% reduction indicates therapeutic potential .

Q. How do contradictory data in biological assays (e.g., IC50_{50}50​ variability) arise, and how are they resolved?

  • Source of Variability : Differences in assay conditions (e.g., ATP concentration in kinase assays) or cell lines (e.g., HEK293 vs. CHO for ion channels) .
  • Resolution : Normalize data to positive controls (e.g., 10 μM verapamil for Ca2+^{2+} channels) and validate in orthogonal assays (e.g., fluorescence-based vs. electrophysiology) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.